molecular formula C14H16N4O2 B2724745 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 512809-24-4

3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2724745
CAS No.: 512809-24-4
M. Wt: 272.308
InChI Key: RGSNLKUSSKHXDK-UHFFFAOYSA-N
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Description

3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a pyrazole ring. The presence of hydroxyl and trimethyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 1,3,5-trimethyl-4-formylpyrazole under acidic conditions to form the intermediate. This intermediate is then cyclized in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The trimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

Chemistry

In chemistry, 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Studies have shown that similar compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities, which opens up possibilities for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole and quinazolinone rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinazolin-4(1H)-one: Lacks the pyrazole ring and trimethyl groups, resulting in different chemical and biological properties.

    3-hydroxy-2-(1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but without the trimethyl groups, affecting its reactivity and bioactivity.

    4-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinazoline: Different position of the hydroxyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of both the pyrazole ring and the quinazolinone core, along with the hydroxyl and trimethyl groups, makes 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one unique. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-hydroxy-2-(1,3,5-trimethylpyrazol-4-yl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-8-12(9(2)17(3)16-8)13-15-11-7-5-4-6-10(11)14(19)18(13)20/h4-7,13,15,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSNLKUSSKHXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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